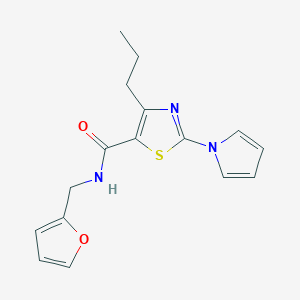

![molecular formula C17H17N3OS2 B11139319 4-methyl-N-[2-(phenylsulfanyl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11139319.png)

4-methyl-N-[2-(phenylsulfanyl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-N-[2-(phenylsulfanyl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: is a heterocyclic compound with an intriguing structure. Let’s break it down:

4-methyl: Indicates a methyl group attached to the fourth position of the thiazole ring.

N-[2-(phenylsulfanyl)ethyl]: Refers to an ethyl group linked to the nitrogen atom, with a phenylsulfanyl (phenylthio) substituent.

2-(1H-pyrrol-1-yl): Describes a pyrrole ring fused to the thiazole core.

1,3-thiazole-5-carboxamide: The central scaffold consists of a thiazole ring with a carboxamide group at the fifth position.

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:

Thiazole Synthesis: Start by synthesizing the thiazole ring, often via cyclization of a thioamide with α-haloketones or α-haloesters.

Introduction of the Pyrrole Ring: The pyrrole moiety can be introduced through condensation reactions with appropriate precursors.

Sulfanyl Group Addition: Attach the phenylsulfanyl group to the ethylamine side chain.

Carboxamide Formation: Finally, convert the amino group to a carboxamide.

Chemical Reactions Analysis

Oxidation and Reduction: The thiazole ring may undergo oxidation or reduction reactions.

Substitution Reactions: The phenylsulfanyl group is susceptible to substitution reactions.

Common Reagents: Thionyl chloride, hydrazine, and various reagents for amide formation.

Major Products: The desired compound itself, along with intermediates formed during synthesis.

Scientific Research Applications

Antibacterial Activity: Some derivatives of this compound exhibit antibacterial properties.

Enzyme Inhibition: In vitro studies show inhibition of enoyl ACP reductase and DHFR enzymes.

Docking Properties: Molecular docking suggests binding interactions with these enzyme active sites.

Mechanism of Action

Enoyl ACP Reductase Inhibition: This compound may interfere with fatty acid biosynthesis.

DHFR Inhibition: DHFR is essential for nucleotide synthesis; inhibition affects cell growth.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth exploring related thiazole-based molecules. Researchers often compare their properties, selectivity, and biological effects.

Properties

Molecular Formula |

C17H17N3OS2 |

|---|---|

Molecular Weight |

343.5 g/mol |

IUPAC Name |

4-methyl-N-(2-phenylsulfanylethyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C17H17N3OS2/c1-13-15(23-17(19-13)20-10-5-6-11-20)16(21)18-9-12-22-14-7-3-2-4-8-14/h2-8,10-11H,9,12H2,1H3,(H,18,21) |

InChI Key |

MVSWJQALBKASCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCSC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-butoxyphenyl)carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11139237.png)

![8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[C]chromen-7-YL (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11139240.png)

![2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B11139255.png)

![4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-tryptophanate](/img/structure/B11139272.png)

![2-(6-fluoro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11139274.png)

![N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide](/img/structure/B11139284.png)

![6-tert-butyl-3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11139304.png)

![1-(4-Fluorophenyl)-6,7-dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139307.png)

![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11139308.png)

![2-(4-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B11139311.png)

![6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one](/img/structure/B11139317.png)

![1-(3,4-Dimethoxyphenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139318.png)

![N-[(2-chlorophenyl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11139327.png)